N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide
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Overview
Description
N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide is a complex organic compound that features a thiazole ring, a sulfonamide group, and a trifluoromethoxy benzene moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The sulfonamide group can be reduced to the corresponding amine under reducing conditions.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions typically require strong acids or bases as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can yield the corresponding amine .
Scientific Research Applications
N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, while the thiazole ring can interact with various receptors and enzymes in biological systems . The trifluoromethoxy benzene moiety can enhance the compound’s lipophilicity and improve its ability to cross cell membranes .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: A sulfonamide antibiotic with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
N-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide is unique due to the presence of the trifluoromethoxy benzene moiety, which can enhance its biological activity and improve its pharmacokinetic properties compared to other similar compounds .
Properties
IUPAC Name |
N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-4-(trifluoromethoxy)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3NO5S2/c16-15(17,18)24-12-1-3-13(4-2-12)26(21,22)19-11-14(23-8-7-20)5-9-25-10-6-14/h1-4,19-20H,5-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJFSIRIZLBFIGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3NO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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